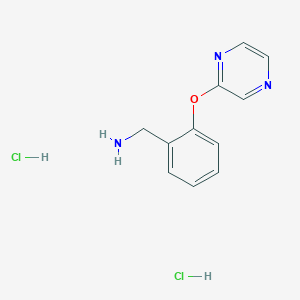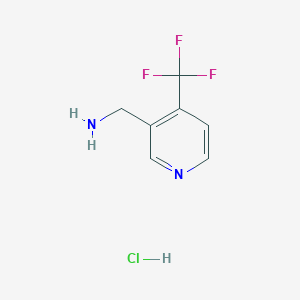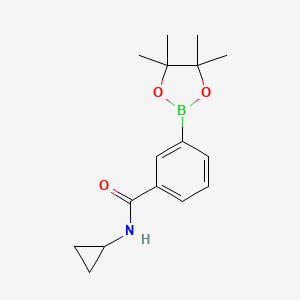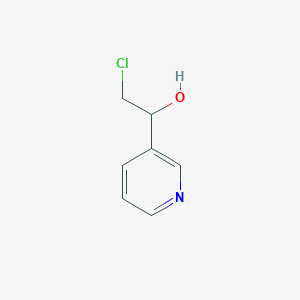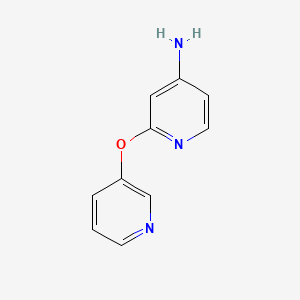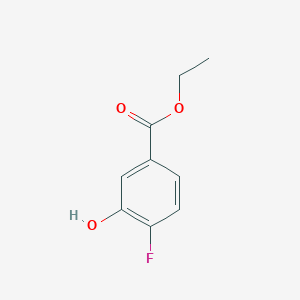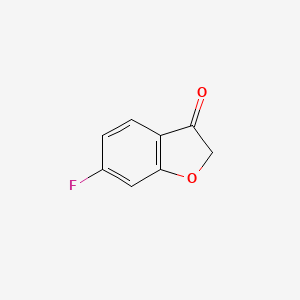
6-Fluorobenzofuran-3(2H)-one
Vue d'ensemble
Description
6-Fluorobenzofuran-3(2H)-one is a chemical compound with the molecular formula C9H5FO3 . It is also known as 6-fluorobenzofuran-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-Fluorobenzofuran-3(2H)-one consists of a benzofuran ring with a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position . The molecular weight is 180.13 .Applications De Recherche Scientifique
Antifungal Activity
6-Fluorobenzofuran-3(2H)-one derivatives have been found to possess significant antifungal activities. Xu et al. (2007) synthesized novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives that demonstrated high inhibitory effects on the growth of various fungi. These compounds showed potential as antifungal agents, particularly against Fusarium oxysporum, with EC50 values ranging from 8.3 to 64.2 microg/mL (Xu et al., 2007).
Reactivity and Stereoselectivity in Diels–Alder Reactions
3-Fluorofuran-2(5H)-one and its derivatives have been applied as dienophiles in Diels–Alder reactions with normal electron demand. Hajduch et al. (2007) studied the reactivity, regioselectivity, and diastereoselectivity of these reactions, which are crucial for synthesizing complex organic compounds (Hajduch et al., 2007).
Synthesis of Cytotoxic Compounds
Fluorinated benzothiazoles, which can be derived from 6-Fluorobenzofuran-3(2H)-one, have been synthesized and shown to be potently cytotoxic in specific human cancer cell lines. Hutchinson et al. (2001) reported that these compounds were particularly effective against human breast cancer cells, indicating their potential in cancer therapy (Hutchinson et al., 2001).
Spectroscopic Properties
Misawa et al. (2019) investigated the spectroscopic properties of fluorinated benzothiazoles. They found that halogen substitutions in these compounds can significantly affect their fluorescence properties, which is important for designing fluorophores and studying molecular interactions (Misawa et al., 2019).
Biological and Antioxidant Activity
Shubin et al. (2020) studied the biological and antioxidant activity of derivatives of 6-Fluorobenzofuran-3(2H)-one. Their research showed that these compounds exhibited high inhibitory activity against selected bacterial strains and moderate antioxidant activity, suggesting potential applications in microbiology and biochemistry (Shubin et al., 2020).
Synthesis of Fluorinated Heterocycles
Zhao et al. (2015) developed a methodology for the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through the electrophilic fluorocyclization of olefinic amides. This method highlights the potential of using 6-Fluorobenzofuran-3(2H)-one derivatives in synthesizing various fluorinated heterocycles, valuable in medicinal chemistry and material science (Zhao et al., 2015).
Antimycobacterial Activity
Yempala et al. (2012) synthesized novel dibenzofuran embodied homoisoflavonoids derived from 6-Fluorobenzofuran-3(2H)-one and evaluated their antimycobacterial activity. Their findings indicated significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Yempala et al., 2012).
Vibrational and Nuclear Magnetic Resonance Studies
Arjunan et al. (2011) conducted vibrational, nuclear magnetic resonance, and electronic spectra studies on 2-amino-6-fluorobenzothiazole, a compound related to 6-Fluorobenzofuran-3(2H)-one. Their research provides insights into the structural and electronic properties of these fluorinated compounds, which is essential for understanding their chemical behavior and potential applications (Arjunan et al., 2011).
Anticancer Activity
Hammam et al. (2005) investigated fluorinated benzo[b]pyran derivatives, related to 6-Fluorobenzofuran-3(2H)-one, for their anticancer activity. These compounds showed promising results against human cancer cell lines, particularly lung cancer, highlighting their potential in developing new anticancer drugs (Hammam et al., 2005).
Electrochemical Fluorination
Dawood and Fuchigami (2004) explored the electrochemical fluorination of benzofuran derivatives, leading to the efficient synthesis of fluorinated benzofuran derivatives. This research is significant for developing new methods in organic synthesis, particularly for fluorinated compounds (Dawood & Fuchigami, 2004).
Anti-Inflammatory Activity
Sun et al. (2019) synthesized fluorine-substituted benzothiazoles, which are structurally related to 6-Fluorobenzofuran-3(2H)-one, and evaluated their anti-inflammatory activity. The compounds showed potential inhibitory effects on LPS-induced NO secretion, indicating their possible use in treating inflammatory diseases (Sun et al., 2019).
Propriétés
IUPAC Name |
6-fluoro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVCMGNATCYFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593042 | |
| Record name | 6-Fluoro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobenzofuran-3(2H)-one | |
CAS RN |
351528-80-8 | |
| Record name | 6-Fluoro-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


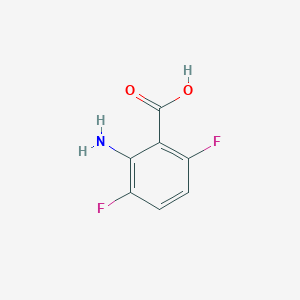

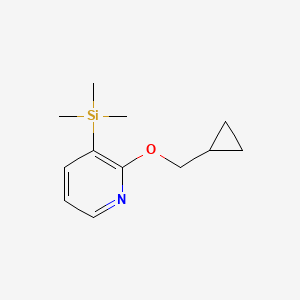
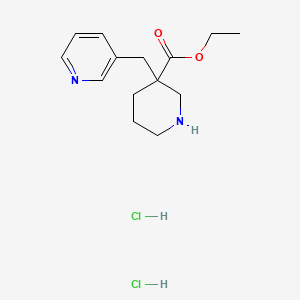
![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)
![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)
